N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide
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Overview
Description
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a difluoroethoxy group, and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-iodobenzoic acid with an appropriate amine under amide bond-forming conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable difluoroethanol derivative reacts with the benzamide intermediate.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter functional groups, such as reducing the iodine atom to a less reactive species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols are used for substitution reactions at the iodine site.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the iodine site.
Scientific Research Applications
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-N-cyclopropyl-3-(2,2-difluoroethoxy)propanamide
- 3-[N-cyclopropyl-3-(2,2-difluoroethoxy)propanamido]propanoic acid
Uniqueness
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide is unique due to the presence of the iodine atom, which provides a reactive site for further chemical modifications. This distinguishes it from similar compounds that may lack this reactive site, thereby limiting their versatility in synthetic applications.
Properties
IUPAC Name |
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2INO2/c13-11(14)6-18-10-5-7(1-4-9(10)15)12(17)16-8-2-3-8/h1,4-5,8,11H,2-3,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGVISJJRLBNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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